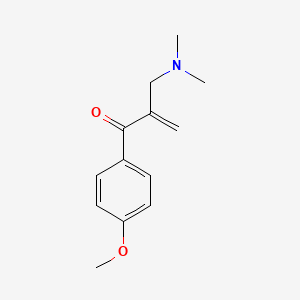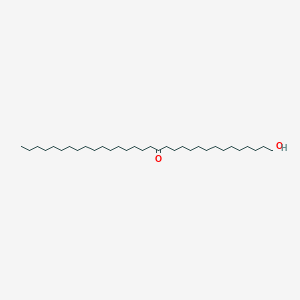
1-Hydroxydotriacontan-15-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Hydroxydotriacontan-15-one is a long-chain aliphatic ketone with a hydroxyl group at the first carbon and a ketone group at the fifteenth carbon
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Hydroxydotriacontan-15-one can be synthesized through several methods, including the oxidation of long-chain alcohols and the reduction of long-chain diketones. One common synthetic route involves the oxidation of 1-dotriacontanol using oxidizing agents such as pyridinium chlorochromate (PCC) or Jones reagent. The reaction typically occurs under mild conditions and yields the desired ketone with high purity .
Industrial Production Methods: Industrial production of this compound often involves the catalytic hydrogenation of long-chain fatty acids or esters, followed by selective oxidation. This method is advantageous due to its scalability and cost-effectiveness. The use of heterogeneous catalysts, such as palladium on carbon (Pd/C), facilitates the hydrogenation process, while oxidizing agents like potassium permanganate (KMnO4) are employed for the oxidation step .
Analyse Chemischer Reaktionen
Types of Reactions: 1-Hydroxydotriacontan-15-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be further oxidized to form a carboxylic acid.
Reduction: The ketone group can be reduced to form a secondary alcohol.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions to form ethers or esters.
Common Reagents and Conditions:
Oxidation: PCC, Jones reagent, KMnO4.
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution: Alkyl halides, acid chlorides, and bases like sodium hydroxide (NaOH).
Major Products:
Oxidation: 1-Dotriacontanoic acid.
Reduction: 1-Hydroxy-15-dotriacontanol.
Substitution: Ethers and esters with varying alkyl or acyl groups.
Wissenschaftliche Forschungsanwendungen
1-Hydroxydotriacontan-15-one has several applications in scientific research:
Chemistry: Used as a model compound for studying long-chain aliphatic ketones and their reactivity.
Biology: Investigated for its potential role in biological membranes and lipid metabolism.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: Utilized in the synthesis of specialty chemicals and as a precursor for surfactants and lubricants.
Wirkmechanismus
The mechanism of action of 1-Hydroxydotriacontan-15-one involves its interaction with cellular membranes and enzymes. The hydroxyl and ketone groups allow it to participate in hydrogen bonding and hydrophobic interactions, influencing membrane fluidity and permeability. Additionally, it may act as a substrate or inhibitor for specific enzymes involved in lipid metabolism, thereby modulating various biochemical pathways .
Vergleich Mit ähnlichen Verbindungen
1-Hydroxyhexacosan-15-one: A shorter-chain analog with similar functional groups.
1-Hydroxyoctacosan-15-one: Another long-chain aliphatic ketone with comparable properties.
1-Hydroxytriacontan-15-one: Differing by only two carbon atoms in the chain length.
Uniqueness: 1-Hydroxydotriacontan-15-one is unique due to its specific chain length and the position of its functional groups, which confer distinct physical and chemical properties. Its longer chain length compared to similar compounds results in higher melting and boiling points, as well as different solubility characteristics. These properties make it particularly useful in applications requiring high thermal stability and specific hydrophobic interactions .
Eigenschaften
CAS-Nummer |
81531-16-0 |
|---|---|
Molekularformel |
C32H64O2 |
Molekulargewicht |
480.8 g/mol |
IUPAC-Name |
1-hydroxydotriacontan-15-one |
InChI |
InChI=1S/C32H64O2/c1-2-3-4-5-6-7-8-9-10-11-14-17-20-23-26-29-32(34)30-27-24-21-18-15-12-13-16-19-22-25-28-31-33/h33H,2-31H2,1H3 |
InChI-Schlüssel |
FTRLALNEURXXOK-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCC(=O)CCCCCCCCCCCCCCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




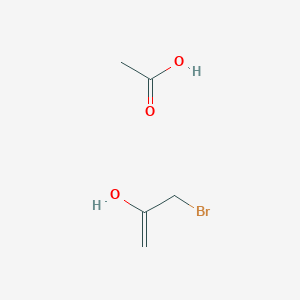


![Piperidine, 1-[[(1,1-dimethylethyl)imino]methyl]-](/img/structure/B14407070.png)

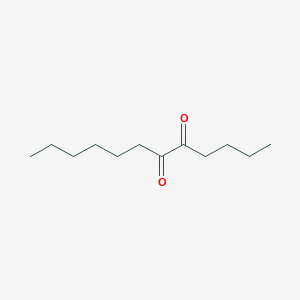
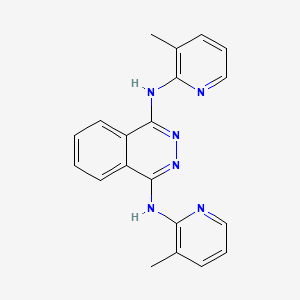
![1-{5-[4-(Benzyloxy)phenoxy]pentyl}-1H-imidazole](/img/structure/B14407089.png)
![1,1'-[1,3-Phenylenebis(oxy)]bis[3-(phenylethynyl)benzene]](/img/structure/B14407094.png)

![4-[(3-Nitrophenoxy)methyl]benzamide](/img/structure/B14407106.png)
